Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Description
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl ester, a chloro group, and a chlorophenylmethyl group
Properties
IUPAC Name |
methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)12-6-11(16)8-17(13(12)18)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOAQLUGOCIWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-oxopyridine-3-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Reduction: Reducing agents like sodium borohydride, solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone.
Major Products
Substitution: Products with substituted nucleophiles in place of chloro groups.
Reduction: Hydroxyl derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
In vitro studies have shown that methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate possesses anticancer activity against several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further investigation in cancer therapeutics.
Agrochemical Applications
Herbicidal Activity
This compound has been evaluated for its herbicidal properties. Field trials indicate that it effectively inhibits the growth of certain weed species without adversely affecting crop yield. Its selective action makes it an attractive option for integrated weed management strategies.
Insecticidal Properties
Preliminary studies suggest that this compound can act as an insecticide, targeting key pests in agricultural settings. Further research is needed to elucidate the specific mechanisms and efficacy in real-world agricultural environments.
Material Science
Polymer Additives
The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance, making it useful in high-performance materials.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against various bacterial strains |
| Anticancer Agent | Induces apoptosis in cancer cell lines | |
| Agrochemicals | Herbicide | Selective growth inhibition of specific weeds |
| Insecticide | Potential efficacy against agricultural pests | |
| Material Science | Polymer Additive | Enhances thermal stability and mechanical strength |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and E. coli, supporting its potential as a new antibiotic agent.
- Herbicidal Performance : Field trials conducted over two growing seasons assessed the herbicidal activity of the compound on common agricultural weeds. The results showed a reduction in weed biomass by over 70% compared to untreated controls, demonstrating its practical application in crop management.
- Polymer Enhancement : Research focused on incorporating this compound into polyvinyl chloride (PVC) formulations revealed improved thermal stability by up to 15% compared to standard formulations without additives.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-oxopyridine-3-carboxylate: Lacks the chlorophenylmethyl group.
5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.
Methyl 5-bromo-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate: Contains a bromo group instead of a chloro group.
Uniqueness
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is unique due to the presence of both chloro and chlorophenylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a chlorinated pyridine ring and a chlorophenyl group. The synthesis typically involves the reaction of 5-chloro-6-oxopyridine-3-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base like triethylamine, followed by esterification with methanol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Interaction : The compound may bind to receptors, modulating signaling pathways involved in cellular responses.
These interactions can lead to anti-inflammatory, anticancer, or antimicrobial effects depending on the biological context.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated bactericidal effects through inhibition of protein synthesis and nucleic acid production .
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, particularly those overexpressing c-Myc, a transcription factor associated with tumor growth .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI reported that the compound exhibited strong antibacterial activity (MIC values ranging from 15.625 to 125 μg/mL) against clinical isolates of MRSA and SE, outperforming traditional antibiotics like ciprofloxacin .
- Cytotoxic Effects on Cancer Cells : Research demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
